molecular formula C26H22Cl2N2O3 B1672998 JNJ-17156516 CAS No. 649551-06-4

JNJ-17156516

Cat. No.: B1672998
CAS No.: 649551-06-4
M. Wt: 481.4 g/mol
InChI Key: UZCIUKFEIOCAOC-QFIPXVFZSA-N
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Description

JNJ-17156516 is a potent and selective cholecystokinin 1 receptor antagonist. It is an orally active compound that has shown significant potential in various pharmacological studies. The compound is known for its high affinity and selectivity towards cholecystokinin 1 receptors, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-17156516 involves multiple steps, starting with the preparation of the core structure, which includes a pyrazole ring substituted with dichlorophenyl and methoxyphenyl groups. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

JNJ-17156516 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be used for further pharmacological studies .

Scientific Research Applications

JNJ-17156516 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationship of cholecystokinin 1 receptor antagonists.

    Biology: Helps in understanding the role of cholecystokinin 1 receptors in various biological processes.

    Medicine: Potential therapeutic applications in the treatment of conditions such as pancreatitis and gastrointestinal disorders.

    Industry: Used in the development of new drugs targeting cholecystokinin 1 receptors.

Mechanism of Action

JNJ-17156516 exerts its effects by selectively binding to and antagonizing cholecystokinin 1 receptors. This prevents the binding of the natural ligand, cholecystokinin, thereby inhibiting its physiological effects. The compound has been shown to reduce the activity of enzymes such as amylase and lipase, which are involved in digestive processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JNJ-17156516 is unique due to its high selectivity and potency towards cholecystokinin 1 receptors. It has shown superior pharmacokinetic properties compared to similar compounds, making it a valuable tool in both research and potential therapeutic applications .

Properties

CAS No.

649551-06-4

Molecular Formula

C26H22Cl2N2O3

Molecular Weight

481.4 g/mol

IUPAC Name

(2S)-3-[5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazol-3-yl]-2-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C26H22Cl2N2O3/c1-16-4-3-5-17(12-16)22(26(31)32)14-19-15-25(18-6-11-23(27)24(28)13-18)30(29-19)20-7-9-21(33-2)10-8-20/h3-13,15,22H,14H2,1-2H3,(H,31,32)/t22-/m0/s1

InChI Key

UZCIUKFEIOCAOC-QFIPXVFZSA-N

SMILES

CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C(CC2=NN(C(=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionate
3-(5-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl)-2-m-tolylpropionic acid
JNJ 17156516
JNJ-17156516
JNJ17156516

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
CCOC(=O)C(C)OC(=O)C(Cc1cc(-c2ccc(Cl)c(Cl)c2)n(-c2ccc(OC)cc2)n1)c1cccc(C)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COc1ccc(-n2nc(CC(C(=O)O)c3cccc(C)c3)cc2-c2ccc(Cl)c(Cl)c2)cc1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
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